Urinary Elevation in ECHS1 Deficiency: S-(2-Carboxypropyl)-Cysteamine vs. Normal Controls
In a 2021 study analyzing urine from six patients with ECHS1 deficiency and six normal controls using LC-MS/MS, the urinary concentration of S-(2-carboxypropyl)-cysteamine (SCPCM) was significantly elevated in all patients compared to the control group [1]. This elevation is a direct consequence of the accumulation of methacrylyl-CoA, a toxic intermediate in valine catabolism that is not efficiently metabolized in ECHS1 deficiency. The p-value for the difference between patient and control SCPCM levels was 0.009, confirming statistical significance [2].
| Evidence Dimension | Urinary Metabolite Concentration in ECHS1 Deficiency |
|---|---|
| Target Compound Data | Significantly elevated levels in 6/6 ECHS1 deficiency patients (p = 0.009) |
| Comparator Or Baseline | Normal Controls (n=6): Baseline/undetectable or low levels |
| Quantified Difference | Statistically significant elevation (p = 0.009) |
| Conditions | LC-MS/MS analysis of urine samples; comparison between ECHS1-deficient patients and healthy controls. |
Why This Matters
This evidence establishes S-(2-carboxypropyl)-cysteamine as a specific and quantifiable diagnostic biomarker for ECHS1 deficiency, differentiating it from non-specific or broadly reactive thiol compounds.
- [1] Kuwajima, M., et al. (2021). Valine metabolites analysis in ECHS1 deficiency. Molecular Genetics and Metabolism Reports, 29, 100809. View Source
- [2] Kuwajima, M., et al. (2021). Valine metabolites analysis in ECHS1 deficiency. Molecular Genetics and Metabolism Reports, 29, 100809. (Data from Figure 2 and Table 2). View Source
